molecular formula C7H6ClNO2 B123212 4-Amino-2-chlorobenzoic acid CAS No. 2457-76-3

4-Amino-2-chlorobenzoic acid

Cat. No.: B123212
CAS No.: 2457-76-3
M. Wt: 171.58 g/mol
InChI Key: MBDUKNCPOPMRJQ-UHFFFAOYSA-N
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Description

Quinidine methiodide is a quaternary ammonium compound derived from quinidine, an alkaloid found in the bark of the cinchona tree. It is known for its antiarrhythmic properties and is used in various medical and scientific applications. The molecular formula of quinidine methiodide is C21H27IN2O2, and it has a molecular weight of 466.36 g/mol .

Scientific Research Applications

Quinidine methiodide has a wide range of applications in scientific research, including:

Safety and Hazards

4-Amino-2-chlorobenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and personal protective equipment should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The reaction involves treating quinidine with methyl iodide in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows: [ \text{Quinidine} + \text{CH}_3\text{I} \rightarrow \text{Quinidine methiodide} ]

Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain pure quinidine methiodide .

Chemical Reactions Analysis

Types of Reactions: Quinidine methiodide undergoes various chemical reactions, including:

    Oxidation: Quinidine methiodide can be oxidized to form quinidine N-oxide.

    Reduction: It can be reduced to form dihydroquinidine derivatives.

    Substitution: Quinidine methiodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used under mild conditions.

Major Products:

Comparison with Similar Compounds

    Quinidine: A diastereomer of quinine with similar antiarrhythmic properties.

    Quinine: An antimalarial agent with structural similarities to quinidine.

    Cinchonidine: Another cinchona alkaloid with similar pharmacological effects.

Comparison: Quinidine methiodide is unique due to its quaternary ammonium structure, which enhances its water solubility and stability compared to its parent compound, quinidine. This structural modification also affects its pharmacokinetic properties, making it more suitable for certain medical applications .

Properties

IUPAC Name

4-amino-2-chlorobenzoic acid
Source PubChem
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InChI

InChI=1S/C7H6ClNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDUKNCPOPMRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID9062431
Record name Benzoic acid, 4-amino-2-chloro-
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Molecular Weight

171.58 g/mol
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CAS No.

2457-76-3
Record name 4-Amino-2-chlorobenzoic acid
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Record name 2-Chloro-4-aminobenzoic acid
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Record name 4-AMINO-2-CHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

In ethanol (250 mL) was dissolved 100 g (F.W. 201.57, 496 mmol) of 2-chloro-4-nitrobenzoic acid (1) and after replacing with argon, a 10% palladium carbon catalyst (4.0+1.5 g) was added thereto. After replacing with hydrogen, the mixture was stirred at room temperature for 72 hours. The formed crystal was dissolved with acetone and filtered to remove the catalyst. The solvent was distilled under reduced pressure to quantitatively obtain 88 g of the target 4-amino-2-chlorobenzoic acid (2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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